molecular formula C17H14Cl2N8O2 B3014644 dichlorobis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane CAS No. 105678-79-3

dichlorobis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane

Cat. No.: B3014644
CAS No.: 105678-79-3
M. Wt: 433.25
InChI Key: NMKQCZUCONTOKU-UHFFFAOYSA-N
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Description

Dichlorobis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane is a useful research compound. Its molecular formula is C17H14Cl2N8O2 and its molecular weight is 433.25. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Chemical Transformations

Nucleophilic Substitution Reactions

The reactivity of chlorobis(4-methoxyphenyl)methane, a related compound, has been studied in ion liquids and trifluoroethanol mixtures, highlighting its potential in facilitating nucleophilic substitution reactions. This research provides insight into the electrophilicity and reactivity of carbenium ions in such environments, which is crucial for understanding and developing new synthetic pathways involving dichlorobis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane (Bini et al., 2005).

Hydrogen Bonding and Structural Analysis

Intramolecular Hydrogen Bonds

The study of intramolecular hydrogen bonds in similar compounds underscores the significance of polar CH groups in determining molecular conformation and stability. These insights are fundamental for designing molecules with specific properties, including those related to this compound (Li & Sammes, 1983).

Environmental Implications

Biotransformation of Chloroaromatic Compounds

Understanding the environmental fate of chloroaromatic compounds under anaerobic conditions is crucial. Research into the biotransformation of chloroaromatic metabolites by fungi and bacteria highlights the pathways through which such compounds may degrade in natural environments, relevant for assessing the environmental impact of this compound (Verhagen et al., 1998).

Material Science Applications

Synthesis and Applications in Dye-Sensitized Solar Cells

The synthesis of novel dyes, including those utilizing tetrazole groups similar to this compound, for application in dye-sensitized solar cells (DSSCs) showcases the potential of such compounds in renewable energy technologies. These findings illustrate the role of tetrazole-based compounds in enhancing the photovoltaic properties of DSSCs, offering a pathway for the development of more efficient solar energy conversion materials (Chermahini et al., 2017).

Properties

IUPAC Name

5-[dichloro-[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-1-(4-methoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N8O2/c1-28-13-7-3-11(4-8-13)26-15(20-22-24-26)17(18,19)16-21-23-25-27(16)12-5-9-14(29-2)10-6-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKQCZUCONTOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C(C3=NN=NN3C4=CC=C(C=C4)OC)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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